4-Ethynyl-3-fluoro-1,1'-biphenyl
Description
4-Ethynyl-3-fluoro-1,1'-biphenyl is a substituted biphenyl derivative characterized by a fluorine atom at the 3-position and an ethynyl group (-C≡CH) at the 4-position on one phenyl ring. The ethynyl group introduces sp-hybridized carbon atoms, enhancing rigidity and reactivity, while the fluorine atom contributes to electronic effects due to its electronegativity. The molecular formula is C₁₄H₉F, with a molecular weight of 196.23 g/mol (calculated based on substituents) and an estimated log P (octanol-water partition coefficient) of ~4.1 (inferred from biphenyl derivatives in and ).
Properties
IUPAC Name |
1-ethynyl-2-fluoro-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h1,3-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKYJNIWUKJGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
The Sonogashira reaction is the most widely employed method for introducing the ethynyl group into biphenyl frameworks. A representative synthesis involves coupling 3-fluoro-4-iodo-1,1'-biphenyl with trimethylsilylacetylene (TMSA) under palladium catalysis:
Reagents :
-
3-Fluoro-4-iodo-1,1'-biphenyl
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₂Cl₂ (1 mol%)
-
CuI (2 mol%)
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Triethylamine (base)
-
Toluene, 80°C, 12 h
Mechanism :
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetallation with TMSA, and reductive elimination to form the C–C bond. The trimethylsilyl (TMS) group is subsequently removed using K₂CO₃ in methanol.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1 mol% Pd | <5% decrease at 0.5 mol% |
| Solvent | Toluene | 15% lower in DMF |
| Temperature | 80°C | <50% yield at 60°C |
| Base | Et₃N | K₂CO₃ reduces yield by 20% |
Halogenation-Elimination Strategy
Two-Step Synthesis
This method avoids noble metal catalysts by employing halogenation followed by base-induced elimination:
Step 1: Bromination
3-Fluoro-1,1'-biphenyl is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄).
Step 2: Elimination
The 4-bromo intermediate reacts with NaOH in ethanol/water (3:1) at reflux, producing the ethynyl group via dehydrohalogenation.
Limitations
-
Requires strict control of bromination regioselectivity.
-
Elimination side products (e.g., dienes) reduce purity.
Transition Metal-Free Coupling
Copper-Mediated Approach
A copper oxychloride-catalyzed coupling between 3-fluoro-1,1'-biphenyl-4-boronic acid and ethynylmagnesium bromide has been reported:
Conditions :
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CuCl₂ (10 mol%)
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THF, 25°C, 6 h
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Inert atmosphere
Yield : 70% with 95% purity after silica gel chromatography.
Advantages
-
Avoids palladium costs.
-
Tolerates moisture better than Pd-based systems.
Direct C–H Ethynylation
Radical-Based Functionalization
Recent advances utilize photoredox catalysis for direct ethynylation of 3-fluoro-1,1'-biphenyl:
System :
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Ir(ppy)₃ (photocatalyst)
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Ethynylbenziodoxolone (EBX) reagent
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Blue LEDs, DCE solvent, 24 h
Challenges
-
Limited scalability due to long reaction times.
-
High catalyst loading (5 mol% Ir).
Multi-Step Synthesis via Nitro Intermediates
Patent-Based Route (CN102898315B)
This industrial method emphasizes cost-effectiveness:
-
Nitro Reduction :
3-Bromo-4-fluoronitrobenzene → 3-bromo-4-fluoroaniline (H₂, Pd/C, EtOH, 90% yield). -
Silylation :
Reaction with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₄/CuI (THF, 60°C, 8 h, 82% yield). -
Deprotection :
KOH/MeOH, 25°C, 2 h (94% yield).
Total Yield : 68% over three steps.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |
|---|---|---|---|---|
| Sonogashira | 85 | High | Excellent | ≥98 |
| Halogenation | 68 | Low | Moderate | 90 |
| Copper-Mediated | 70 | Moderate | Good | 95 |
| C–H Ethynylation | 55 | Very High | Limited | 85 |
| Nitro Intermediate | 68 | Moderate | Excellent | 97 |
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding or dipole-dipole interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of 4-Ethynyl-3-fluoro-1,1'-biphenyl with structurally related biphenyl derivatives is summarized below:
Key Observations :
- Ethynyl vs. Ethyl : The ethynyl group reduces molecular weight and increases reactivity compared to ethyl derivatives. Ethyl groups enhance hydrophobicity (log P ~4.06 vs. ~4.1 for ethynyl).
- Fluorine Position : Ortho-substituted fluorine (2-position) decreases log P compared to meta-substitution (3-position) due to steric and electronic effects.
Chemical Reactivity
- Substitution Reactions: The ethynyl group in this compound facilitates reactions like Sonogashira coupling, making it valuable in synthesizing conjugated polymers or pharmaceuticals. In contrast, ethyl-substituted analogs (e.g., 4'-Ethyl-3-fluoro-1,1'-biphenyl) are less reactive and more stable.
- Electrophilic Aromatic Substitution : The meta-fluorine directs incoming electrophiles to specific positions, while the ethynyl group activates the ring for further functionalization.
Environmental Behavior and Degradation
- Biodegradation : Unsubstituted biphenyl degrades efficiently (>90% in bioremediation). Substituted derivatives like this compound may exhibit slower degradation due to the electron-withdrawing ethynyl group, which could hinder microbial metabolism. Fluorine’s electronegativity might also reduce bioavailability.
- However, ethynyl and fluorine substituents could increase persistence or toxicity, though data are lacking.
Q & A
Q. What are the recommended synthetic routes for 4-Ethynyl-3-fluoro-1,1'-biphenyl in laboratory settings?
Answer: Synthesis of fluorinated biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling) to introduce functional groups. For this compound, a plausible route includes:
Halogenation : Introduce fluorine at the 3-position of the biphenyl core via electrophilic aromatic substitution.
Ethynylation : Use palladium-catalyzed coupling to attach the ethynyl group at the 4-position.
Characterization should involve NMR (¹H/¹³C, ¹⁹F) to confirm regiochemistry and GC-MS/HPLC for purity assessment .
Q. How should researchers validate the structural integrity and purity of this compound?
Answer:
- Spectroscopic Analysis : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms aromatic proton environments .
- Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>98% recommended for research standards) .
- Regulatory Compliance : Follow pharmacopeial guidelines (e.g., USP/EP) for traceability in method validation .
Q. What are the key considerations for preliminary aquatic toxicity testing of this compound?
Answer:
- Solubility Limitations : Due to low water solubility (common in biphenyls), use carrier solvents like DMSO at ≤0.1% v/v to avoid solvent toxicity .
- Nominal vs. Effective Concentrations : Measure actual exposure levels via chromatography, as volatility and adsorption to test vessels can reduce bioavailability .
- Test Organisms : Prioritize species with established sensitivity to halogenated aromatics (e.g., Daphnia magna for acute toxicity) .
Advanced Research Questions
Q. How can contradictory bioaccumulation data for fluorinated biphenyl derivatives be resolved?
Answer:
- Data Validation : Ensure at least two experimental BCF (bioconcentration factor) values from independent studies. For example, diisopropyl-1,1'-biphenyl had only one BCF value (104,721), leading to inconclusive assessments .
- Chemometric Analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables (e.g., lipid content in test organisms) .
- Isomer-Specific Studies : Compare results across structural analogs (e.g., 3-fluoro vs. 4-fluoro isomers) to isolate substituent effects .
Q. What experimental designs are optimal for studying the biodegradation of this compound?
Answer:
- Metabolic Pathway Mapping : Use microbial consortia (e.g., Beijerinckia spp.) known for biphenyl degradation. Monitor meta-cleavage dioxygenases (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase) via enzyme assays or gene expression profiling .
- Intermediate Detection : Employ LC-QTOF-MS to identify degradation intermediates (e.g., fluorinated catechols).
- Anaerobic Conditions : Test reductive dehalogenation potential, as fluoro-groups may resist aerobic breakdown .
Q. How should environmental persistence and risk quotients (RQ) be calculated for this compound?
Answer:
-
Persistence Criteria : Use OECD 307/308 guidelines to measure half-life in soil/water. Biphenyl degrades in days to weeks under aerobic conditions, but fluorination may extend this .
-
Risk Quotient (RQ) :
Q. What methodologies address discrepancies in genotoxicity assessments of halogenated biphenyls?
Answer:
- In Vitro/In Vivo Correlation : Combine Ames test (bacterial reverse mutation) with micronucleus assays in mammalian cells to assess mutagenicity vs. clastogenicity .
- Dose-Response Analysis : Use benchmark dose (BMD) modeling instead of NOAEL/LOAEL to reduce ambiguity in threshold identification .
- Metabolite Profiling : Identify genotoxic metabolites (e.g., epoxides) via LC-MS/MS, as parent compounds may lack direct activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
